molecular formula C10H9ClN2OS B6340681 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-71-5

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole

Cat. No. B6340681
CAS RN: 1029718-71-5
M. Wt: 240.71 g/mol
InChI Key: VTYIXTRKPZXOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole (5-Cl-3-MPMT) is an organic compound belonging to the family of thiadiazoles. It is a versatile molecule with a range of potential applications in the field of medicinal chemistry and drug discovery. 5-Cl-3-MPMT has been studied extensively in the context of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Advantages and Limitations for Lab Experiments

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has high yields and purity. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not as potent as some other thiadiazole-based drugs, and it may not be suitable for use in long-term studies due to its short half-life.

Future Directions

There are several potential future directions for 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole research. It could be further studied to better understand its mechanism of action and the biochemical and physiological effects it has on different biological systems. Additionally, it could be used to develop new thiadiazole-based drugs with improved potency and longer half-lives. Finally, it could be studied in combination with other drugs to determine if it could be used to enhance the effects of existing drugs.

Synthesis Methods

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole can be synthesized using a variety of methods. The most common method is a two-step reaction involving the alkylation of 2-methoxyphenylmethyl chloride with 5-chloro-1,2,4-thiadiazole in the presence of a base catalyst. This reaction yields 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole in high yields (up to 90%) and with high purity. Other methods of synthesis have also been developed, such as the use of a palladium-catalyzed reaction, but these methods are not as efficient as the two-step reaction.

Scientific Research Applications

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole has been studied extensively in the context of its potential applications in scientific research. It has been used as a model compound to study the mechanism of action of thiadiazole-based drugs, as well as to investigate the biochemical and physiological effects of thiadiazole-based drugs. It has also been used in laboratory experiments to study the effects of thiadiazole-based drugs on various biological systems, including cell cultures and animal models.

properties

IUPAC Name

5-chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-5-3-2-4-7(8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYIXTRKPZXOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole

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